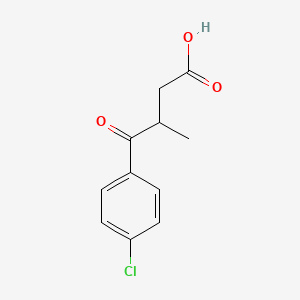

4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAOBKRLGFAMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261362 | |

| Record name | 4-Chloro-β-methyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52240-25-2 | |

| Record name | 4-Chloro-β-methyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52240-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-β-methyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)-3-methyl-4-oxo-butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid, a substituted butanoic acid derivative, holds significance as a potential building block in the synthesis of various organic molecules, including those with potential pharmacological activity. Its structure, featuring a chlorophenyl ring, a ketone, and a carboxylic acid functional group, provides multiple reaction sites for chemical modifications. This guide offers a comprehensive overview of its physicochemical properties, synthesis, and spectral analysis, providing a crucial resource for researchers working with this compound.

Chemical Identity and Structure

IUPAC Name: this compound Synonyms: 3-(4-Chlorobenzoyl)butyric acid[1] CAS Number: 52240-25-2[1][2] Molecular Formula: C₁₁H₁₁ClO₃[2] Molecular Weight: 226.66 g/mol [2][3]

The molecular structure consists of a butanoic acid backbone with a methyl group at the 3-position and a 4-chlorophenyl ketone at the 4-position.

Molecular Structure:

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Physical State | White to orange to green powder or crystal | [1] |

| Melting Point | 81.0 - 85.0 °C | [1] |

| Boiling Point | Predicted: 415.9±35.0 °C | Predicted |

| Solubility | Soluble in methanol | [1] |

| pKa | Predicted: 4.5±0.3 | Predicted |

Experimental Protocol: Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: Set the apparatus to heat at a rate of 10-15 °C per minute initially.

-

Observation: Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Fine-tuning: As the melting point is approached, reduce the heating rate to 1-2 °C per minute to ensure an accurate reading.

-

Final Reading: Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

Synthesis of this compound

The most plausible synthetic route for this compound is the Friedel-Crafts acylation of chlorobenzene with 2-methylsuccinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation (Adapted from a similar synthesis)

Objective: To synthesize this compound from chlorobenzene and 2-methylsuccinic anhydride.

Materials:

-

Chlorobenzene

-

2-Methylsuccinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

-

Addition of Reactants: To the cooled suspension, add 2-methylsuccinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 10 °C. Following this, add chlorobenzene (1.0 equivalent) dropwise from a dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Spectral Data Analysis

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted spectral data based on the compound's structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 1.2-1.4 (d, 3H): Doublet corresponding to the methyl protons (CH₃) at the 3-position, coupled to the adjacent methine proton.

-

δ 2.6-2.8 (m, 2H): Multiplet for the methylene protons (CH₂) at the 2-position.

-

δ 3.4-3.6 (m, 1H): Multiplet for the methine proton (CH) at the 3-position.

-

δ 7.4-7.5 (d, 2H): Doublet for the two aromatic protons ortho to the carbonyl group.

-

δ 7.8-7.9 (d, 2H): Doublet for the two aromatic protons meta to the carbonyl group.

-

δ 10-12 (br s, 1H): Broad singlet for the carboxylic acid proton (COOH).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ 15-20: Methyl carbon (CH₃).

-

δ 30-35: Methylene carbon (CH₂).

-

δ 40-45: Methine carbon (CH).

-

δ 128-130: Aromatic carbons (CH).

-

δ 135-140: Quaternary aromatic carbons.

-

δ 175-180: Carboxylic acid carbonyl carbon (COOH).

-

δ 195-200: Ketone carbonyl carbon (C=O).

Predicted Infrared (IR) Spectrum

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid dimer.

-

~1685 cm⁻¹ (strong): C=O stretch of the aryl ketone.

-

~1600, 1480 cm⁻¹: C=C stretches of the aromatic ring.

-

~830 cm⁻¹: C-H out-of-plane bend for a 1,4-disubstituted benzene ring.

-

~1100-1000 cm⁻¹: C-Cl stretch.

Predicted Mass Spectrum (Electron Ionization)

-

M⁺ at m/z 226/228: Molecular ion peak, with the M+2 peak having approximately one-third the intensity of the M+ peak due to the ³⁷Cl isotope.

-

Fragment at m/z 139/141: Acylium ion [Cl-C₆H₄-C≡O]⁺, a characteristic fragment from the cleavage of the bond between the ketone and the aliphatic chain.

-

Other fragments: Resulting from the loss of water, CO, and COOH from the molecular ion.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

References

An In-Depth Technical Guide to 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid, a molecule of interest in synthetic and medicinal chemistry. We will delve into its core molecular characteristics, including its precise molecular weight and detailed structural features. This document serves as a foundational resource, offering insights into the compound's chemical identity, protocols for its characterization, and a discussion of its synthesis, grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

This compound is a halogenated keto acid. Its identity is established by a unique set of identifiers and physicochemical properties that are critical for its application in research and development.

The molecular formula for this compound is C₁₁H₁₁ClO₃.[1][2] This formula is the basis for calculating its molecular weight, a fundamental parameter for any chemical synthesis or analysis. The average molecular weight is approximately 226.66 g/mol .[1]

A summary of its key identifiers and computed properties is presented below:

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₁H₁₁ClO₃ | [1][2] |

| Average Molecular Weight | 226.66 g/mol | [1] |

| CAS Number | 52240-25-2 | [2] |

| Synonyms | 3-(4-Chlorobenzoyl)butyric Acid |

Elucidation of the Molecular Structure

The structure of this compound is characterized by several key functional groups that dictate its chemical behavior and potential for interaction with biological systems. These include:

-

A 4-chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position. This aromatic moiety is a common feature in many pharmaceutical compounds and influences properties like lipophilicity and metabolic stability.

-

A ketone group: The carbonyl group (C=O) is positioned at the 4-position, making this a γ-keto acid. This group is a key site for nucleophilic attack and other chemical transformations.

-

A carboxylic acid group: This functional group imparts acidic properties to the molecule and is a primary site for forming salts, esters, and amides.

-

A methyl group: Located at the 3-position, this group introduces a chiral center to the molecule, meaning it can exist as two enantiomers (R and S). The specific stereochemistry can have profound effects on its biological activity.

The connectivity of these groups can be represented by the following diagram:

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid. In the absence of publicly available experimental spectra, this guide presents a detailed prediction and interpretation of the NMR data based on established principles of spectroscopy, substituent effects, and analysis of analogous structures. This document serves as a valuable resource for the structural elucidation and characterization of this and similar β-keto acid derivatives, which are of interest in medicinal chemistry and drug development. A standardized experimental protocol for the acquisition of high-quality NMR data for this class of compounds is also provided.

Introduction

This compound is a β-keto acid with a molecular formula of C₁₁H₁₁ClO₃. Its structure incorporates a para-substituted chlorophenyl ring, a ketone carbonyl group, and a carboxylic acid moiety, presenting a rich scaffold for chemical modifications and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, one can deduce the precise connectivity and chemical environment of each atom within the molecule.

This guide is structured to provide a deep understanding of the NMR characteristics of this compound, beginning with a detailed prediction and analysis of its ¹H and ¹³C NMR spectra. This is followed by a practical, step-by-step protocol for experimental data acquisition.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton, the methylene protons, the methyl protons, and the carboxylic acid proton. The predicted data, assuming a deuterated chloroform (CDCl₃) solvent, is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-a | ~11-12 | broad singlet | - | 1H | -COOH |

| H-b | ~7.9 | doublet | ~8.5 | 2H | Ar-H (ortho to C=O) |

| H-c | ~7.5 | doublet | ~8.5 | 2H | Ar-H (meta to C=O) |

| H-d | ~3.5 | sextet | ~7.0 | 1H | -CH(CH₃)- |

| H-e | ~2.8 | doublet of doublets | ~17.0, ~5.0 | 1H | -CH₂- (diastereotopic) |

| H-f | ~2.6 | doublet of doublets | ~17.0, ~9.0 | 1H | -CH₂- (diastereotopic) |

| H-g | ~1.2 | doublet | ~7.0 | 3H | -CH₃ |

Analysis of the Predicted ¹H NMR Spectrum

-

Carboxylic Acid Proton (H-a): The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm.[1][2][3] This significant deshielding is due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature. The signal is often broad due to hydrogen bonding and exchange with trace amounts of water.

-

Aromatic Protons (H-b and H-c): The para-substituted chlorophenyl ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group (H-b) are more deshielded and are predicted to resonate at a lower field (~7.9 ppm) compared to the protons meta to the carbonyl group (H-c, ~7.5 ppm).[4][5] The coupling constant between these ortho and meta protons is typically in the range of 8-9 Hz.[6]

-

Methine Proton (H-d): The proton on the chiral center (C3) is coupled to the adjacent methylene protons (H-e and H-f) and the methyl protons (H-g). This would result in a complex multiplet, predicted here as a sextet due to coupling to five neighboring protons with similar coupling constants. Its chemical shift is influenced by the adjacent carbonyl group and is expected around 3.5 ppm.

-

Methylene Protons (H-e and H-f): The two protons of the methylene group (C2) are diastereotopic due to the adjacent chiral center (C3). This means they are in different chemical environments and will have different chemical shifts. They will couple with each other (geminal coupling, typically 15-18 Hz) and with the methine proton (H-d) (vicinal coupling).[6][7] This will result in two separate signals, each appearing as a doublet of doublets.

-

Methyl Protons (H-g): The protons of the methyl group are coupled to the adjacent methine proton (H-d), resulting in a doublet with a typical coupling constant of ~7 Hz.[7] Due to its distance from the aromatic ring and carbonyl group, it is the most shielded of the non-acidic protons, appearing around 1.2 ppm.

Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound will show 9 distinct signals, as the two pairs of aromatic carbons are chemically equivalent due to symmetry. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| C-1 | ~198 | C=O (ketone) | C=O |

| C-2 | ~178 | C=O (acid) | -COOH |

| C-3 | ~139 | Aromatic C | Ar-C (para to Cl) |

| C-4 | ~135 | Aromatic C | Ar-C (ipso to C=O) |

| C-5 | ~129.5 | Aromatic CH | Ar-CH (meta to C=O) |

| C-6 | ~129 | Aromatic CH | Ar-CH (ortho to C=O) |

| C-7 | ~45 | CH | -CH(CH₃)- |

| C-8 | ~38 | CH₂ | -CH₂- |

| C-9 | ~16 | CH₃ | -CH₃ |

Analysis of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbons (C-1 and C-2): Two distinct carbonyl signals are expected in the downfield region of the spectrum. The ketone carbonyl carbon (C-1) is typically found at a lower field (~198 ppm) compared to the carboxylic acid carbonyl carbon (C-2, ~178 ppm).[8][9][10][11]

-

Aromatic Carbons (C-3, C-4, C-5, and C-6): The aromatic region will display four signals. The carbon atom bonded to the chlorine (C-3) will be deshielded due to the electronegativity of chlorine, and its signal is predicted around 139 ppm. The ipso-carbon attached to the carbonyl group (C-4) is also expected to be in a similar region (~135 ppm).[12][13] The two pairs of equivalent aromatic CH carbons (C-5 and C-6) will appear around 129-130 ppm.[12]

-

Aliphatic Carbons (C-7, C-8, and C-9): The methine carbon (C-7) adjacent to the carbonyl group will be deshielded and is predicted to be around 45 ppm. The methylene carbon (C-8) will be slightly more shielded, with a predicted chemical shift of about 38 ppm. The methyl carbon (C-9) will be the most shielded of the aliphatic carbons, appearing at approximately 16 ppm.[8]

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the proposed ¹H and ¹³C NMR assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized workflow for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. The Duke NMR Center Coupling constants [sites.duke.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid (CMOA), a molecule of interest in synthetic chemistry and drug development. As a substituted keto-carboxylic acid, its structure presents distinct features—a terminal carboxylic acid, a ketone, an aromatic ring, and a chlorine atom—that dictate its behavior during ionization and fragmentation. This document moves beyond a simple recitation of methods to provide a deep, mechanistic understanding of the analytical choices involved. We will explore the rationale for selecting specific ionization techniques, predict detailed fragmentation pathways under both high-energy and collision-induced dissociation conditions, and present a robust, field-tested protocol for its characterization by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). The guide is intended for researchers and drug development professionals seeking to establish a reliable and scientifically-grounded analytical methodology for this compound and its structural analogs.

Introduction: The Analyte in Focus

Chemical Identity and Properties

This compound is a compound whose analytical characterization is critical for quality control, metabolic studies, and reaction monitoring. Its key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Systematic Name | This compound | Sigma-Aldrich |

| Common Synonym | 3-(4-Chlorobenzoyl)butyric Acid | TCI Chemicals[1] |

| Molecular Formula | C₁₁H₁₁ClO₃ | PubChem[2][3] |

| Average Molecular Weight | 226.66 g/mol | IndiaMART[4] |

| Monoisotopic Mass | 226.03967 Da | PubChem[3] |

| Chemical Structure |  | PubChem[2] |

The structure contains a highly acidic proton on the carboxylic acid group, a basic site at the ketone's carbonyl oxygen, and a halogenated aromatic ring. These features are the primary drivers of its mass spectrometric behavior.

Rationale for Mass Spectrometric Analysis

Mass spectrometry (MS) is the analytical technique of choice for CMOA due to its exceptional sensitivity, selectivity, and ability to provide definitive structural information. In drug development, confirming the identity and purity of synthesized compounds is paramount. MS provides unambiguous molecular weight determination and, through tandem MS (MS/MS), yields a structural "fingerprint" based on fragmentation patterns, allowing for confident identification and differentiation from isomers or impurities.

Core Principles of Ionization for the Analyte

The transition of the analyte from a neutral molecule in solution to a charged ion in the gas phase is the most critical step in MS analysis. The choice of ionization source is dictated by the analyte's chemical nature.

Electrospray Ionization (ESI): The Method of Choice

ESI is a soft ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation, making it ideal for polar molecules like CMOA.[5][6] Its utility is best understood by examining its performance in both negative and positive ion modes.

The carboxylic acid moiety of CMOA is the dominant functional group in terms of acidity. In a solution with a pH above its pKa (~4-5), the molecule exists predominantly as the carboxylate anion. ESI in negative ion mode is therefore an exceptionally efficient process.

-

Causality: The acidic proton is readily abstracted during the electrospray process, leading to the formation of a stable deprotonated molecule, [M-H]⁻. This is often the most sensitive and reliable way to detect carboxylic acids via ESI-MS.[7][8] The resulting signal at m/z 225.03 is expected to be the base peak in the full scan spectrum, providing a clear indication of the molecular weight.

While less efficient than negative mode, positive mode ESI can provide complementary information.

-

Protonation ([M+H]⁺): Protonation will likely occur on the most basic site, the carbonyl oxygen of the ketone. This results in the formation of the [M+H]⁺ ion at m/z 227.05.

-

Sodiation ([M+Na]⁺): Carboxylic acids have a high affinity for alkali metal ions. The presence of trace sodium in solvents or glassware often leads to the formation of a prominent sodium adduct, [M+Na]⁺, at m/z 249.03.[9] In some cases, a sodium-hydrogen exchange can even occur, yielding an [M-H+2Na]⁺ ion.[9] The observation of these adducts can further corroborate the molecular weight.

Alternative Ionization: Electron Ionization (EI)

EI is a hard ionization technique that bombards the molecule with high-energy electrons, inducing extensive and often complex fragmentation.[10] While this provides rich structural detail, it has a significant drawback for this class of compounds.

-

Implication: The molecular ion peak for aliphatic carboxylic acids under EI is often very weak or entirely absent, as the initial ion is highly unstable and rapidly fragments.[11][12] While EI would generate informative fragments, the loss of the molecular ion complicates initial identification. Therefore, ESI is the preferred method for initial analysis and quantification, with EI reserved for specialized structural elucidation studies, typically via GC-MS.

Predicted Fragmentation Pathways (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating a specific ion (the precursor) and inducing it to fragment via collision-induced dissociation (CID). The resulting product ions provide a detailed structural fingerprint.

Collision-Induced Dissociation of the ESI-Generated Ions

The fragmentation pathways differ significantly between the positive and negative ion modes, offering complementary structural insights.

The carboxylate anion is the precursor ion in this mode. The most energetically favorable fragmentation pathway is decarboxylation.

-

Decarboxylation: The loss of a neutral CO₂ molecule (44.00 Da) is a hallmark fragmentation for deprotonated carboxylic acids upon CID.[7] This would result in a major product ion at m/z 181.03. This is often the most abundant and diagnostic fragment ion in negative mode MS/MS.

Caption: Primary fragmentation of [M-H]⁻ via decarboxylation.

The protonated molecule offers more complex fragmentation patterns, primarily involving neutral losses and cleavages alpha to the carbonyl groups.

-

Loss of Water: A common fragmentation pathway for protonated carboxylic acids is the neutral loss of H₂O (18.01 Da), yielding a fragment at m/z 209.04.[13]

-

Alpha-Cleavage: Cleavage of the bond between the ketone carbonyl and the adjacent methylene group is highly probable. This leads to the formation of the resonance-stabilized 4-chlorobenzoyl cation. This is an extremely diagnostic fragment.

-

[Cl-C₆H₄-CO]⁺: This fragment has an m/z of 139.00 for the ³⁵Cl isotope and 141.00 for the ³⁷Cl isotope. The ~3:1 intensity ratio of these two peaks is definitive proof of the presence of a single chlorine atom in the fragment.[14]

-

Caption: Key fragmentation pathways for the [M+H]⁺ precursor ion.

The Chlorine Isotopic Signature: A Key Diagnostic Tool

Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for any chlorine-containing ion, where a peak at mass M is accompanied by a peak at M+2 with approximately one-third the intensity. This pattern is an invaluable tool for confirming the identity of the molecular ion and any fragments that retain the chlorophenyl group.

Experimental Protocol: LC-ESI-MS/MS Analysis

This section provides a robust, step-by-step methodology for the analysis of CMOA. The protocol is designed to be self-validating by incorporating steps that confirm identity and ensure data quality.

Objective

To develop and validate a method for the confident identification and characterization of this compound using LC-ESI-MS/MS.

Materials and Instrumentation

| Item | Specification |

| Analyte Stock | 1 mg/mL CMOA in Methanol (HPLC Grade) |

| LC Solvents | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |

| LC Column | C18 Reverse-Phase, 2.1 x 100 mm, 3.5 µm particle size |

| Mass Spectrometer | Triple Quadrupole or Q-TOF with ESI source |

Step-by-Step Methodology

Caption: Overall experimental workflow for LC-MS/MS analysis.

-

Prepare a 1 mg/mL stock solution of CMOA in HPLC-grade methanol.

-

Create a working solution of 1 µg/mL by diluting the stock solution in the initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Rationale: This ensures compatibility with the LC system and prevents peak distortion.

-

Column: C18 Reverse-Phase, 2.1 x 100 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid acts as a proton source, promoting ionization in positive mode and improving peak shape.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-2 min: 30% B

-

2-10 min: Ramp to 95% B

-

10-12 min: Hold at 95% B

-

12-12.1 min: Return to 30% B

-

12.1-15 min: Equilibrate at 30% B

-

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI, run in both positive and negative modes sequentially or in separate runs.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Gas Temperature: 325 °C.

-

Full Scan Acquisition: Scan from m/z 100 to 300.

-

MS/MS Acquisition (Targeted):

-

Negative Mode Precursor: m/z 225.0. Collision Energy: 15-25 eV.

-

Positive Mode Precursor: m/z 227.0. Collision Energy: 15-25 eV.

-

Rationale: A collision energy ramp may be used to find the optimal energy for producing a rich spectrum of fragment ions.

-

Data Interpretation and Expected Results

The combination of retention time, precursor ion mass, isotopic pattern, and MS/MS fragmentation pattern provides an exceptionally high degree of confidence in identification.

Full Scan Mass Spectrum

-

Negative Mode: Expect a dominant peak at m/z 225.03 ([M-H]⁻) with a corresponding M+2 peak at m/z 227.03 (~33% intensity).

-

Positive Mode: Expect peaks at m/z 227.05 ([M+H]⁺) and potentially a more intense peak at m/z 249.03 ([M+Na]⁺). Both will exhibit the characteristic chlorine M+2 isotopic peak.

Summary of Key Ions

The following table summarizes the key ions that are diagnostic for the structure of CMOA.

| Ion Mode | Precursor Ion (m/z) | Key Product Ion (m/z) | Proposed Fragment | Fragmentation Pathway |

| Negative | 225.03 | 181.03 | [M-H-CO₂]⁻ | Decarboxylation |

| Positive | 227.05 | 209.04 | [M+H-H₂O]⁺ | Loss of Water |

| Positive | 227.05 | 139.00 / 141.00 | [C₇H₄ClO]⁺ | Alpha-Cleavage |

Conclusion

The mass spectrometric analysis of this compound is most effectively and sensitively achieved using LC-ESI-MS. Operating in negative ion mode provides a robust signal for the deprotonated molecule [M-H]⁻, whose primary fragment upon CID is formed via a characteristic loss of CO₂. Positive ion mode provides complementary data, most notably the highly diagnostic 4-chlorobenzoyl cation at m/z 139/141, which confirms a key structural element. The ubiquitous chlorine isotopic pattern serves as a constant, self-validating feature throughout the analysis. The protocol and mechanistic insights provided in this guide constitute a complete strategy for the unambiguous identification and in-depth characterization of this molecule.

References

- 1. 4-(4-Chlorophenyl)-3-methyl-4-oxobutyric Acid | 52240-25-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid | C11H11ClO3 | CID 2757696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C11H11ClO3 | CID 230774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. indiamart.com [indiamart.com]

- 5. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid

This guide provides a comprehensive technical overview of the principles and practices involved in obtaining and interpreting the infrared (IR) spectrum of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, offers detailed experimental protocols, and presents a thorough analysis of its expected spectral features.

Introduction: The Vibrational Portrait of a Molecule

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, its bonds can absorb energy and vibrate at specific frequencies. These absorption frequencies are characteristic of the types of bonds and functional groups present within the molecule.[3] Consequently, an IR spectrum provides a unique "fingerprint" that is invaluable for structural elucidation and compound identification.

The molecule of interest, this compound, possesses a rich array of functional groups, including a carboxylic acid, a ketone, a substituted aromatic ring, and a halogenated alkyl chain. Each of these moieties will give rise to distinct and identifiable absorption bands in the IR spectrum, allowing for a detailed structural confirmation. This guide will systematically dissect the expected IR spectrum of this compound, providing the scientific rationale behind the spectral features.

Theoretical Analysis of Expected Vibrational Modes

The structure of this compound dictates a complex but predictable IR spectrum. The key functional groups and their expected vibrational frequencies are discussed below.

Caption: Molecular structure of this compound.

Carboxylic Acid Group (-COOH)

The carboxylic acid functional group gives rise to some of the most characteristic bands in an IR spectrum.

-

O-H Stretching: The O-H stretching vibration of a carboxylic acid is famously broad and intense, typically appearing in the region of 3300-2500 cm⁻¹[1][4]. This broadening is a direct consequence of strong intermolecular hydrogen bonding, which leads to the formation of dimers in the solid state.[1][4] This broad absorption often overlaps with the C-H stretching bands.[5]

-

C=O Stretching: The carbonyl (C=O) stretch of a carboxylic acid is a very strong and sharp absorption. For a dimeric, saturated aliphatic carboxylic acid, this band is expected between 1725-1700 cm⁻¹[1][3].

-

C-O Stretching and O-H Bending: The C-O stretching vibration appears in the 1320-1210 cm⁻¹ region, while the in-plane O-H bend is found between 1440-1395 cm⁻¹[4].

Ketone Carbonyl Group (C=O)

The molecule contains an aryl ketone. The carbonyl stretching vibration for this group is also strong and sharp.

-

C=O Stretching: For an aliphatic ketone, the C=O stretch is typically observed around 1715 cm⁻¹[6]. However, conjugation with the aromatic ring will lower this frequency. For aromatic ketones, this band is expected in the range of 1685-1666 cm⁻¹[6].

Aromatic Ring (Chlorophenyl Group)

The para-substituted chlorophenyl group will exhibit several characteristic absorptions.

-

Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring typically occurs at wavenumbers just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range[7][8]. These bands are usually of weak to medium intensity.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring result in a series of absorptions in the 1600-1450 cm⁻¹ region[8][9]. Often, two sharp bands can be observed around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-H Out-of-Plane Bending: The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds are found in the 900-675 cm⁻¹ region and are highly diagnostic of the substitution pattern on the ring[7]. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected between 860 and 800 cm⁻¹.

Alkyl and C-Cl Bonds

-

Alkyl C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ region[10][11].

-

C-Cl Stretching: The C-Cl stretching vibration is found in the fingerprint region, typically between 850-550 cm⁻¹[12][13]. This band can sometimes be weak and may be obscured by other absorptions.

Experimental Protocols

For a solid sample such as this compound, the two most common methods for preparing a sample for transmission IR spectroscopy are the Potassium Bromide (KBr) pellet method and the Nujol mull technique.

Potassium Bromide (KBr) Pellet Method

This technique involves mixing the solid sample with dry potassium bromide powder and pressing the mixture into a transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹)[14].

Protocol:

-

Material Preparation: Ensure all equipment (agate mortar and pestle, die set) is thoroughly clean and dry to prevent contamination, especially from moisture.[15] Spectroscopy-grade KBr powder must be kept in a desiccator or dried in an oven prior to use to minimize water absorption, which shows broad bands around 3400 cm⁻¹ and 1630 cm⁻¹.[16]

-

Sample Grinding: Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.[17]

-

Mixing: Add approximately 100-200 mg of dry KBr powder to the ground sample.[17] Gently but thoroughly mix the sample and KBr together.[16] The goal is to uniformly disperse the sample particles within the KBr matrix.

-

Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for several minutes to form a transparent or translucent pellet.[16][18]

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment and then the sample spectrum.

Caption: Experimental workflow for KBr pellet preparation.

Nujol Mull Method

In this method, the solid sample is ground to a fine powder and then mixed with a few drops of a mulling agent, typically Nujol (a mineral oil), to form a paste.[19] This paste is then spread between two salt plates (e.g., NaCl or KBr).

Protocol:

-

Sample Grinding: Grind 2-5 mg of the sample to a fine powder in an agate mortar.[19]

-

Mull Formation: Add 1-2 drops of Nujol to the ground sample and continue grinding until a uniform, translucent paste is formed.[19]

-

Sample Mounting: Smear a small amount of the mull onto one salt plate. Place the second salt plate on top and gently rotate to create a thin, even film.[19]

-

Analysis: Place the salt plate "sandwich" in the spectrometer's sample holder and acquire the spectrum.

Causality Behind Choice: The Nujol mull method is often quicker than preparing a KBr pellet. However, the Nujol itself has C-H absorption bands (around 2925, 2855, 1460, and 1375 cm⁻¹) which will be present in the spectrum and may obscure sample bands in these regions.[20] To obtain a full spectrum, a second mull using a complementary agent like Fluorolube (a fluorinated hydrocarbon) may be necessary, as it is transparent in the regions where Nujol absorbs.[20]

Data Presentation and Interpretation

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Shape | Vibrational Mode | Functional Group Assignment |

| 3300 - 2500 | Strong | Very Broad | O-H Stretch | Carboxylic Acid (H-bonded) |

| 3100 - 3000 | Weak-Medium | Sharp | C-H Stretch | Aromatic Ring |

| 3000 - 2850 | Medium | Sharp | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| ~1710 | Strong | Sharp | C=O Stretch | Carboxylic Acid (Dimer) |

| ~1685 | Strong | Sharp | C=O Stretch | Aryl Ketone (Conjugated) |

| ~1600, ~1500 | Medium-Weak | Sharp | C=C Stretch | Aromatic Ring |

| 1440 - 1395 | Medium | O-H Bend | Carboxylic Acid | |

| 1320 - 1210 | Medium | C-O Stretch | Carboxylic Acid | |

| 860 - 800 | Strong | Sharp | C-H Out-of-Plane Bend | p-Disubstituted Aromatic |

| 850 - 550 | Weak-Medium | C-Cl Stretch | Aryl Halide |

Conclusion: A Validated Structural Portrait

The infrared spectrum of this compound provides a rich tapestry of information that serves as a robust tool for its identification and structural verification. The presence of a very broad O-H stretch, two distinct and strong carbonyl absorptions (one for the carboxylic acid and one for the conjugated ketone), and characteristic aromatic C-H and C=C bands would collectively confirm the molecule's identity. By following the detailed protocols for sample preparation and leveraging the theoretical understanding of its vibrational modes, researchers can confidently utilize IR spectroscopy as a primary technique in the analysis of this compound. Each step, from the meticulous drying of KBr to the careful interpretation of the fingerprint region, contributes to a self-validating system that ensures the scientific integrity of the results.

References

- 1. echemi.com [echemi.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. eng.uc.edu [eng.uc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. azom.com [azom.com]

- 15. pelletpressdiesets.com [pelletpressdiesets.com]

- 16. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 17. shimadzu.com [shimadzu.com]

- 18. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 19. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]

- 20. Mulling (spectroscopy) - Wikipedia [en.wikipedia.org]

Solubility Profile of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid in Organic Solvents

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of chemical and pharmaceutical development, directly influencing process design, purification, formulation, and bioavailability. This guide provides a detailed framework for systematically determining and interpreting the solubility profile of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid. Due to the limited availability of public data for this specific molecule, this document emphasizes the establishment of a robust experimental methodology. We will dissect the solute's molecular structure to predict its solubility behavior, present a detailed protocol for empirical solubility determination using the isothermal shake-flask method, and offer insights into interpreting the resulting data. This guide is intended for researchers, chemists, and formulation scientists who require a reliable and scientifically grounded approach to characterizing solute-solvent interactions.

Theoretical Framework: A Predictive Analysis

Before embarking on experimental measurements, a thorough analysis of the solute's molecular structure provides critical insights into its likely solubility behavior. The principle of "like dissolves like" is our guiding axiom, suggesting that solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.

Molecular Structure and Functional Group Analysis

The structure of this compound is characterized by a blend of polar and nonpolar moieties, which dictates its amphiphilic nature.

-

Carboxylic Acid (-COOH): This is a highly polar group, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This feature strongly promotes solubility in polar protic solvents.

-

Ketone (C=O): The ketone group is polar and can act as a hydrogen bond acceptor. This contributes to its solubility in both protic and aprotic polar solvents.

-

4-Chlorophenyl Group: This aromatic ring is predominantly nonpolar and hydrophobic. The presence of the chlorine atom increases the molecule's overall size and introduces a mild dipole, but the group's primary contribution is favoring interactions with less polar or aromatic solvents through van der Waals forces and potential π-π stacking.

-

Aliphatic Backbone (-CH(CH₃)-CH₂-): The methyl group and the ethyl chain are nonpolar, further contributing to the molecule's hydrophobic character.

Based on this analysis, we can predict that this compound will exhibit its highest solubility in polar aprotic solvents that can accommodate both its polar and nonpolar characteristics. Moderate solubility is expected in polar protic solvents, while solubility in nonpolar aliphatic solvents is likely to be poor.

Caption: Predicted interactions between the solute's functional groups and different solvent classes.

Rationale for Solvent Selection

A comprehensive solubility profile requires testing in a diverse range of solvents. The chosen solvents should span the full spectrum of polarity and hydrogen bonding capability to map the solute's behavior accurately.

| Solvent | Class | Polarity Index (Snyder) | Dielectric Constant (20°C) | Rationale for Inclusion |

| Methanol | Polar Protic | 5.1 | 33.0 | Simple alcohol, strong H-bonding capability. |

| Ethanol | Polar Protic | 4.3 | 24.5 | Common process solvent, slightly less polar than methanol. |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Common ketone solvent, strong H-bond acceptor. |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | High polarity, often used in chromatography. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Common ester solvent of intermediate polarity. |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Highly polar solvent, excellent for dissolving polar compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Highly polar aprotic solvent with strong dissolving power. |

| Dichloromethane (DCM) | Halogenated | 3.1 | 9.1 | Moderately polar, effective for a range of organic compounds. |

| Toluene | Aromatic | 2.4 | 2.4 | Nonpolar aromatic solvent, tests for π-π interactions. |

| n-Hexane | Aliphatic | 0.1 | 1.9 | Nonpolar aliphatic solvent, establishes baseline insolubility. |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard technique for determining the equilibrium solubility of a solid in a liquid. Its reliability stems from its straightforward principle: allowing a supersaturated solution to reach equilibrium at a constant temperature, ensuring the measured concentration represents the true solubility limit.

Workflow Overview

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Detailed Step-by-Step Methodology

Trustworthiness and Self-Validation: All experiments must be performed in triplicate to ensure the statistical validity of the results. The presence of excess solid must be visually confirmed in each vial before the phase separation step to guarantee that equilibrium was reached at saturation.

A. Materials & Equipment

-

This compound (purity > 98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic orbital shaker or incubator

-

Centrifuge with appropriate vial adapters

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

B. Experimental Procedure

-

Preparation: To each of three vials per solvent, add a pre-weighed amount of the solute (e.g., 50-100 mg). The amount should be sufficient to ensure an excess of solid remains after equilibrium.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to each vial.

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a moderate speed for a predetermined period. Causality: An equilibration time of 24 to 48 hours is typically sufficient, but this should be confirmed by preliminary experiments (i.e., measuring solubility at 24h, 48h, and 72h to see when the value plateaus).

-

-

Phase Separation:

-

After equilibration, allow the vials to rest in the thermostat for at least 30 minutes to let the solid settle.

-

Centrifuge the vials for 10-15 minutes at a moderate speed (e.g., 3000 rpm) to pellet the remaining solid.

-

Carefully draw the clear supernatant using a syringe and immediately pass it through a syringe filter into a clean, labeled collection vial. Causality: Filtration is critical to remove any microscopic solid particles that could artificially inflate the measured concentration.

-

-

Quantification (HPLC Method):

-

Calibration: Prepare a series of standard solutions of the solute in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., from 0.01 mg/mL to 1.0 mg/mL). Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solutions with the mobile phase to bring their concentration within the range of the calibration curve.

-

Inject the diluted samples into the HPLC.

-

Example HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic, 60:40 Acetonitrile:Water with 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

-

-

Data Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the final solubility in mg/mL and mol/L. Average the results from the triplicate measurements and calculate the standard deviation.

-

Data Presentation and Interpretation

Solubility Data Summary (Hypothetical)

| Solvent | Solvent Class | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C |

| n-Hexane | Aliphatic | < 0.1 | < 0.0004 |

| Toluene | Aromatic | e.g., 5.2 ± 0.3 | e.g., 0.023 |

| Dichloromethane | Halogenated | e.g., 25.8 ± 1.1 | e.g., 0.113 |

| Ethyl Acetate | Polar Aprotic | e.g., 40.5 ± 1.5 | e.g., 0.178 |

| Acetone | Polar Aprotic | e.g., 155.2 ± 4.3 | e.g., 0.682 |

| Acetonitrile | Polar Aprotic | e.g., 90.1 ± 2.8 | e.g., 0.396 |

| Methanol | Polar Protic | e.g., 75.6 ± 2.1 | e.g., 0.332 |

| Ethanol | Polar Protic | e.g., 61.3 ± 1.9 | e.g., 0.269 |

| Dimethylformamide (DMF) | Polar Aprotic | e.g., > 200 | e.g., > 0.878 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | e.g., > 200 | e.g., > 0.878 |

Note: The numerical values are hypothetical examples to illustrate data presentation.

Interpretation of Results

The solubility data should be correlated with the solvent properties and the solute's structural features. High solubility in polar aprotic solvents like Acetone, DMF, and DMSO is expected, as these solvents effectively solvate the polar ketone and carboxylic acid groups via dipole-dipole interactions without competing with the solute's own hydrogen bonding capabilities. The moderate solubility in alcohols (Methanol, Ethanol) demonstrates the role of hydrogen bonding. The poor solubility in n-Hexane confirms the dominance of the solute's polar character, which cannot be overcome by the weak van der Waals forces offered by aliphatic solvents.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach for determining the solubility profile of this compound. By combining a theoretical structural analysis with a robust experimental protocol based on the isothermal shake-flask method, researchers can generate reliable and reproducible solubility data. This information is invaluable for the rational design of chemical processes, including reaction optimization, crystallization-based purification, and formulation development in the pharmaceutical and chemical industries.

An In-depth Technical Guide to the Potential Biological Activities of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid represent a compelling, yet underexplored, class of small molecules with significant therapeutic potential. This technical guide synthesizes current knowledge from structurally related compound classes, including butyrophenones and chalcones, to project the likely biological activities of these novel derivatives. We provide a scientifically grounded exploration of their potential as antimicrobial, anticancer, and anticonvulsant agents. This document details the mechanistic rationale for these hypothesized activities, provides comprehensive, step-by-step experimental protocols for their evaluation, and presents a framework for future drug discovery and development efforts.

Introduction: The Chemical Landscape and Therapeutic Promise

The this compound scaffold is a butyrophenone derivative, a class of compounds known for a diverse range of pharmacological activities. Butyrophenones are characterized by a phenyl group attached to a four-carbon chain with a ketone at the first carbon and a terminal carboxylic acid at the fourth. The specific substitutions of a 4-chlorophenyl group and a methyl group at the 3-position create a unique chemical entity with the potential for novel biological interactions.

The versatility of the related 4-oxo-4-phenylbutanoic acid as a precursor in the synthesis of nitrogen-containing heterocycles suggests that derivatives of our target molecule could serve as valuable intermediates in the creation of complex, biologically active compounds.[1] This guide will explore the most promising avenues for biological activity based on established structure-activity relationships of analogous molecules.

Potential Antimicrobial Activity: A New Front in an Old War

The α,β-unsaturated ketone moiety present in chalcones, which are structurally related to our core molecule, is a key determinant of their antimicrobial properties.[2] The reactivity of this functional group allows for interaction with microbial targets, suggesting that derivatives of this compound could exhibit similar activity. The presence of a halogen, such as the chloro group in our core structure, is also known to enhance the antimicrobial effects of chalcones and their derivatives.[3][4]

Hypothesized Mechanism of Action

The antimicrobial action of chalcone-like compounds is often attributed to their ability to interact with microbial enzymes and proteins, potentially through Michael addition reactions with sulfhydryl groups of cysteine residues. This can lead to the inhibition of essential metabolic pathways and disruption of cellular functions. Furthermore, these compounds may act as efflux pump inhibitors, thereby potentiating the effects of other antimicrobial agents.[5]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of novel this compound derivatives against a panel of pathogenic bacteria.

Materials:

-

Test compounds (derivatives of this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (DMSO or appropriate solvent)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plates to achieve a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the test compound dilutions.

-

Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with the solvent used to dissolve the test compounds).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

-

Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

-

Data Presentation

| Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Compound 1 | ||

| Compound 2 | ||

| Ciprofloxacin |

Experimental Workflow Diagram

Caption: Workflow for MIC determination.

Potential Anticancer Activity: Targeting Cellular Proliferation

Chalcones and their analogs have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization.[6] The presence of methoxy and hydroxyl groups on the aromatic rings of chalcones has been shown to positively impact their cytotoxic effects.[6][7] Given these precedents, derivatives of this compound warrant investigation as potential anticancer agents.

Hypothesized Mechanism of Action

The anticancer potential of these derivatives may stem from their ability to:

-

Induce Apoptosis: By interacting with key signaling pathways, such as the caspase cascade, leading to programmed cell death.

-

Inhibit Tubulin Polymerization: By binding to the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

-

Inhibit Key Enzymes: Such as acetyl-CoA carboxylase (ACC), which is crucial for fatty acid metabolism in cancer cells.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol assesses the cytotoxic effect of the test compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Incubate the cells for 48-72 hours.

-

-

MTT Assay:

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation

| Derivative | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |

| Compound 1 | ||

| Compound 2 | ||

| Doxorubicin |

Signaling Pathway Diagram

Caption: Hypothesized tubulin inhibition pathway.

Potential Anticonvulsant Activity: Modulating Neuronal Excitability

The core structure of this compound shares similarities with GABA (gamma-aminobutyric acid) analogs. GABA is the primary inhibitory neurotransmitter in the central nervous system, and compounds that enhance GABAergic neurotransmission often exhibit anticonvulsant properties.[9][10][11][12] Therefore, it is plausible that derivatives of our target molecule could act as anticonvulsants.

Hypothesized Mechanism of Action

The potential anticonvulsant activity of these derivatives could be mediated through:

-

GABA Receptor Modulation: Acting as agonists or positive allosteric modulators of GABA-A receptors, thereby enhancing inhibitory neurotransmission.[9][10]

-

Inhibition of GABA Transaminase (GABA-T): Preventing the degradation of GABA, thus increasing its concentration in the synapse.

-

Blockade of Voltage-Gated Sodium or Calcium Channels: Reducing neuronal excitability and the propagation of seizure activity.[12]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used animal model to screen for anticonvulsant activity.

Materials:

-

Male Swiss albino mice

-

Test compounds

-

Vehicle (e.g., saline, Tween 80)

-

Corneal electrodes

-

Electroconvulsive shock apparatus

Procedure:

-

Animal Preparation and Compound Administration:

-

Acclimatize the mice to the laboratory conditions.

-

Administer the test compounds or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

-

MES Induction:

-

At the time of peak effect of the drug, apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s) through corneal electrodes.

-

-

Observation:

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Protection is defined as the abolition of the tonic hind limb extension.

-

-

Data Analysis:

-

Calculate the percentage of mice protected at each dose.

-

Determine the ED50 (the dose that protects 50% of the animals from the tonic hind limb extension).

-

Data Presentation

| Derivative | ED50 (mg/kg, i.p.) |

| Compound 1 | |

| Compound 2 | |

| Phenytoin |

Logical Relationship Diagram

Caption: Rationale for potential anticonvulsant activity.

Computational Approaches: In Silico Screening and Molecular Docking

Prior to extensive in vitro and in vivo testing, computational methods can provide valuable insights into the potential biological activity of the designed derivatives. Molecular docking studies can predict the binding affinity and orientation of the compounds to specific biological targets, such as microbial enzymes, tubulin, or GABA receptors.[13][14] This approach can help prioritize compounds for synthesis and experimental evaluation, thereby streamlining the drug discovery process.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with the potential for diverse biological activities. This guide has outlined the scientific rationale for exploring their antimicrobial, anticancer, and anticonvulsant properties, supported by established knowledge of structurally related molecules. The detailed experimental protocols provided herein offer a clear roadmap for the systematic evaluation of these novel derivatives. Future research should focus on the synthesis of a library of these compounds with varied substitutions to establish clear structure-activity relationships. Promising lead compounds can then be further optimized and advanced through preclinical and clinical development.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. Relative anticonvulsant effects of GABAmimetic and GABA modulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticonvulsant characteristics of pyridoxyl-gamma-aminobutyrate, PL-GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 13. An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens [nrfhh.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Friedel-Crafts Acylation for the Preparation of 4-Aryl-4-Oxobutanoic Acids

Abstract

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation method for synthesizing 4-aryl-4-oxobutanoic acids (also known as β-aroylpropionic acids). These compounds are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3] This document details the underlying electrophilic aromatic substitution mechanism, offers detailed experimental protocols for both conventional and solvent-free conditions, and includes a guide for troubleshooting common issues. The protocols are designed for researchers, scientists, and drug development professionals seeking a robust and efficient method for carbon-carbon bond formation between an aromatic substrate and succinic anhydride.

Introduction and Significance

4-Aryl-4-oxobutanoic acids are critical precursors for the synthesis of various heterocyclic compounds.[3] Their bifunctional nature, containing both a ketone and a carboxylic acid, allows for subsequent cyclization and derivatization reactions. The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains one of the most effective methods for preparing these molecules.[4] The reaction involves the acylation of an aromatic ring with an acylating agent, such as succinic anhydride, in the presence of a Lewis acid catalyst.[4][5] This approach is advantageous because the acyl group deactivates the aromatic ring, preventing the polysubstitution that can plague Friedel-Crafts alkylation reactions.[6]

Reaction Mechanism and Principles

The Friedel-Crafts acylation of an arene with succinic anhydride is a classic example of electrophilic aromatic substitution. The reaction is promoted by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which is required in stoichiometric amounts.[4][7]

The mechanism proceeds through several key steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride. This complexation polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a highly electrophilic acylium ion.[8][9] This ion is stabilized by resonance.[9]

-

Electrophilic Attack: The electron-rich π-system of the aromatic ring attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8]

-

Rearomatization: A base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[8]

-

Catalyst Complexation and Workup: The ketone product formed is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[4] This prevents further reactions but necessitates the use of at least a stoichiometric amount of the catalyst.[4][10] An aqueous acidic workup is required to hydrolyze this complex and liberate the final 4-aryl-4-oxobutanoic acid product.[7][11]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocols

Safety is paramount. Friedel-Crafts reactions can be highly exothermic and evolve hydrogen chloride gas.[7] All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Anhydrous aluminum chloride is corrosive and reacts violently with water.[12]

Protocol 1: Conventional Method (in Benzene Solvent)

This protocol is adapted from a classic Organic Syntheses procedure for preparing β-benzoylpropionic acid.[13]

Materials and Equipment:

-

Succinic anhydride

-

Dry, thiophene-free benzene (serves as both reactant and solvent)

-

Powdered, anhydrous aluminum chloride (AlCl₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Three-necked round-bottom flask (2-L)

-

Mechanical stirrer

-

Reflux condensers (2)

-

Dropping funnel

-

Heating mantle or oil bath

-

Apparatus for steam distillation

Procedure:

-

Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer and two reflux condensers, place succinic anhydride (68 g, 0.68 mole) and dry benzene (350 g, 4.5 moles).[13]

-

Catalyst Addition: Start the stirrer and add powdered anhydrous aluminum chloride (200 g, 1.5 moles) all at once. An exothermic reaction will occur with the evolution of HCl gas.[13]

-

Reaction: Heat the mixture in an oil bath to reflux and maintain for 30 minutes with continuous stirring.[13]

-

Quenching: Cool the flask in a cold water bath. Carefully and slowly add 300 mL of water through a dropping funnel attached to one of the condensers.[13] This step is highly exothermic.

-

Workup: Remove the excess benzene via steam distillation.[13]

-

Isolation: Pour the hot residual solution into a large beaker and allow it to cool. Decant the supernatant liquid and acidify it with concentrated HCl. The product, β-benzoylpropionic acid, will precipitate.[14]

-

Purification: Collect the solid by filtration, wash with hot water, and dry.[14] The expected yield is 77-82%.[14]

Protocol 2: Solvent-Free Method

This environmentally benign protocol offers high yields, short reaction times, and operational simplicity at room temperature.[15]

Materials and Equipment:

-

Succinic anhydride

-

Aromatic hydrocarbon (e.g., toluene, xylene, ethylbenzene)

-

Powdered, anhydrous aluminum chloride (AlCl₃)

-

Crushed ice

-

Hydrochloric Acid (HCl)

-

Mortar and pestle

-

Fume hood

-

TLC apparatus for reaction monitoring

Procedure:

-

Reagent Preparation: In an efficient fume hood, charge a mortar with succinic anhydride (0.01 mol) and powdered anhydrous aluminum chloride (0.02 mol).[15]

-